N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide is a complex organic compound characterized by its unique structure, which includes a hydroxypropan-2-yl group and a methylhexadec-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydroxypropan-2-yl group and the subsequent attachment of the methylhexadec-2-enamide moiety. Common reagents used in these reactions include alcohols, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group may play a crucial role in binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3R)-5-[(2S)-1-Hydroxypropan-2-yl]-3-methyl-2-(methylaminomethyl)-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]-3-(4-morpholinyl)propanamide .
- N-[(2S,3R)-5-[(2S)-1-Hydroxypropan-2-yl]-3-methyl-2-[(methyl-(pyridin-4-ylmethyl)amino)methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-2-phenylacetamide .
Uniqueness
N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
CAS No. |
630100-43-5 |
---|---|
Molecular Formula |
C20H39NO2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxypropan-2-yl]-2-methylhexadec-2-enamide |
InChI |
InChI=1S/C20H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2)20(23)21-19(3)17-22/h16,19,22H,4-15,17H2,1-3H3,(H,21,23)/t19-/m0/s1 |
InChI Key |
YATFRALIAPYFQO-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC=C(C)C(=O)N[C@@H](C)CO |
Canonical SMILES |
CCCCCCCCCCCCCC=C(C)C(=O)NC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.